REACTION_CXSMILES
|
CN[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4].[CH2:12]([Li])[CH2:13][CH2:14]C.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=[O:19].Cl>O1CCCC1.C(OCC)(=O)C.CC(C)=O>[CH3:12][C:13]1([CH3:14])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[C:3](=[O:19])[O:4]1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
580 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to -28°
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at -20° to -25°
|
Type
|
TEMPERATURE
|
Details
|
cooled to -42°
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below -42°
|
Type
|
ADDITION
|
Details
|
add (39 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
without further cooling for 90 min
|
Duration
|
90 min
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (3'1 l),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in hot methylene chloride (350 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 3°
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with hexane (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 3°
|
Type
|
DISSOLUTION
|
Details
|
The filtrate was dissolved in methylene chloride (1 l)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in the presence of aqueous HCl(6N, 1 l) for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
TEMPERATURE
|
Details
|
again heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in the presence of aqueous HCl (6N, 1 l) for 7 h
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate (2'1 l) and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C2=CC=C(C=C12)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |